molecular formula C8H6N2O2 B1311414 Pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 474432-62-7

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No. B1311414
CAS RN: 474432-62-7
M. Wt: 162.15 g/mol
InChI Key: JKCBBZQNDFGAKL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has significant applications in synthetic and medicinal chemistry .


Synthesis Analysis

Pyrazolo[1,5-a]pyridine derivatives have been synthesized using novel and uncomplicated methods . These methods have allowed for the creation of further ring extensions like electron gaining and donating in pyrazolo pyridine, which can alter its chemical properties .


Molecular Structure Analysis

The molecular formula of Pyrazolo[1,5-a]pyridine-7-carboxylic acid is C8H6N2O2 . Its molecular weight is 162.15 g/mol . The InChIKey is JKCBBZQNDFGAKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine has been used in medicinal chemistry and drug molecule production . Its reactivity has been a focus of synthetic strategies in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrazolo[1,5-a]pyridine-7-carboxylic acid include a molecular weight of 162.15 g/mol, a topological polar surface area of 54.6 Ų, and a complexity of 196 .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridine-7-carboxylic acid, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

These compounds have been used as chemosensors due to their tunable photophysical properties . They can be designed to emit light at different wavelengths, making them useful for detecting specific chemicals or conditions .

Organic Materials

Pyrazolo[1,5-a]pyrimidines have been used in the progress of organic materials . Their unique properties make them suitable for use in various applications, including the development of new materials .

Bioimaging Applications

These compounds have been used in bioimaging applications . Their fluorescent properties make them ideal for visualizing biological structures and processes .

Organic Light-Emitting Devices

Pyrazolo[1,5-a]pyrimidines have been used in organic light-emitting devices . Their ability to emit light when excited makes them suitable for use in these devices .

Bio-Macromolecular Interactions

These compounds have been used to study bio-macromolecular interactions . Their unique properties allow them to interact with biological macromolecules in specific ways, providing valuable insights into these interactions .

Synthesis of Relevant Chemicals in Biological, Physical-Chemical, Material Science, and Industrial Fields

Pyrazole-containing compounds, including Pyrazolo[1,5-a]pyridine-7-carboxylic acid, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Pharmaceutical Products

The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Future Directions

Pyrazolo[1,5-a]pyridine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in current years .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCBBZQNDFGAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450373
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474432-62-7
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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